Berberine sulfate hydrate

Pharmaceutical formulation Dissolution kinetics Salt selection

Berberine sulfate hydrate is the procurement-optimal berberine salt for aqueous formulation development, delivering ~1:30 (w/v) solubility—a >15-fold advantage over berberine hydrochloride (~1:500). This differential directly enables higher loading in water-based antifungal delivery systems (EC₅₀ 0.5–1.0 µg/mL vs. Valsa ceratosperma), reproducible pharmacokinetic studies (oral bioavailability 0.26% at 10 mg/kg, rat), and dissolution-limited assays where the chloride salt fails. The 200–210°C melting point provides definitive DSC-based salt-form identity verification, eliminating procurement errors. For aflatoxin suppression research in Aspergillus-contaminated matrices, its solubility profile achieves liquid-phase concentrations unattainable with the hydrochloride form.

Molecular Formula C40H38N2O13S
Molecular Weight 786.8 g/mol
Cat. No. B8002815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBerberine sulfate hydrate
Molecular FormulaC40H38N2O13S
Molecular Weight786.8 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.O.[O-]S(=O)(=O)[O-]
InChIInChI=1S/2C20H18NO4.H2O4S.H2O/c2*1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;1-5(2,3)4;/h2*3-4,7-10H,5-6,11H2,1-2H3;(H2,1,2,3,4);1H2/q2*+1;;/p-2
InChIKeyMUQJJXDUSYNGLY-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityINSOL IN CHLOROFORM /TRIHYDRATE/

Structure & Identifiers


Interactive Chemical Structure Model





Berberine Sulfate Hydrate: Procurement-Grade Specification and Salt Form Differentiation for Research Applications


Berberine sulfate hydrate is a quaternary ammonium isoquinoline alkaloid salt derived from various Berberis species, existing as the sulfate counterion with variable hydration. Its empirical formula is C20H18NO4·1/2SO4·xH2O, corresponding to a molecular weight of 433.43 g/mol (anhydrous) [1]. Among the commercially available berberine salts, berberine sulfate hydrate exhibits the highest aqueous solubility profile—approximately 1:30 (w/v)—which is quantitatively distinct from the more commonly supplied berberine hydrochloride (solubility ~1:500) [2]. This differential solubility is a primary determinant for procurement decisions in formulation development, dissolution-dependent assays, and applications requiring enhanced bioavailability without specialized delivery systems. The compound is supplied as a yellow to orange-yellow crystalline powder with a melting point range of 200–210°C, and is stable under acidic conditions while being hygroscopic under ambient storage .

Why Berberine Sulfate Hydrate Cannot Be Interchanged with Berberine Hydrochloride in Formulation and Research Workflows


Berberine hydrochloride and berberine sulfate hydrate are not functionally interchangeable despite sharing the identical berberine pharmacophore. The chloride salt demonstrates an aqueous solubility of approximately 1:500, whereas the sulfate hydrate achieves ~1:30 solubility under identical conditions—a greater than 15-fold difference that directly impacts dissolution-limited bioavailability, assay reproducibility, and formulation compatibility [1]. In dissolution studies conducted in media simulating gastrointestinal fluids, the sulfate salt exhibited significantly higher apparent solubility and dissolution rate compared to the hydrochloride form [2]. The presence of the sulfate counterion also introduces differential ion-exchange behavior and potential phase II detoxification conjugation pathways that the hydrochloride salt cannot participate in once the sulfate group is cleaved [3]. Furthermore, the hydrate form of the sulfate salt introduces crystallinity and hygroscopicity characteristics distinct from the anhydrous chloride form, affecting long-term stability and handling requirements [4]. Procurement of an incorrect salt form for a protocol optimized with a specific counterion may yield irreproducible dissolution kinetics, altered antimicrobial MIC values, and compromised formulation stability.

Quantitative Comparative Evidence: Berberine Sulfate Hydrate vs. Berberine Hydrochloride/Chloride


Aqueous Solubility Comparison: Berberine Sulfate Hydrate vs. Berberine Hydrochloride

Berberine sulfate hydrate exhibits an aqueous solubility of 1:30 (approximately 33.3 mg/mL), whereas berberine hydrochloride demonstrates a significantly lower solubility of 1:500 (approximately 2 mg/mL) [1]. This represents a greater than 15-fold solubility advantage for the sulfate salt. In dissolution testing conducted in media resembling gastrointestinal fluids with respect to pH, the sulfate salt consistently demonstrated higher apparent solubility and faster dissolution rate compared to the hydrochloride salt [2]. The sulfate salt achieved ≥27.85 mg/mL solubility in water and ≥21.65 mg/mL in DMSO under standardized testing conditions .

Pharmaceutical formulation Dissolution kinetics Salt selection

Antifungal Activity: Berberine Sulfate vs. Berberine Chloride Against Valsa ceratosperma

In a comparative study of berberine derivatives synthesized from berberine chloride, berberine sulfate demonstrated potent inhibitory activity against Valsa ceratosperma, the causative pathogen of Japanese apple canker. The EC50 values for inhibition of mycelial growth in fluid media were 0.5–1.0 µg/mL for berberine sulfate, berberine chloride, and berberine iodide, indicating equivalent antifungal potency among these salt forms against this specific phytopathogen [1]. The study synthesized and tested eight berberine derivatives, with only these three salts showing potent activity.

Agricultural fungicide Botanical antifungal Plant pathogen control

Antifungal Activity: Berberine Sulfate vs. Berberine Chloride Against Aspergillus Species

In a direct comparative study evaluating the in vitro effect of berberine salts on Aspergillus flavus and A. parasiticus, berberine sulfate and berberine chloride demonstrated differential inhibitory profiles. Against A. flavus, berberine chloride exhibited an MIC of 125 µg/mL, while berberine sulfate showed an MIC of 250 µg/mL [1]. Complete mycelial growth inhibition of A. flavus was achieved with berberine chloride at 1000 µg/mL and berberine sulfate at 2000 µg/mL [2]. For A. parasiticus, berberine chloride at 1000 µg/mL completely inhibited growth, while berberine sulfate at 2000 µg/mL reduced growth by 96.7% [3]. Both salts significantly decreased total aflatoxin production at sub-MIC concentrations (MIC/2 and MIC/4) (P<0.05) [4].

Mycotoxin control Antifungal screening Food safety

Oral Bioavailability of Berberine Sulfate in Rats: Absolute Value and Route Comparison

The absolute oral bioavailability of berberine sulfate was determined to be 0.26% when administered orally at 10 mg/kg (as berberine) in Sprague-Dawley rats, with plasma concentrations quantified by LC-MS/MS [1]. This value is consistent with the class-wide reported oral bioavailability range of berberine (<1%) [2]. When administered via the rectal route using a Witepsol H15 suppository base, berberine sulfate achieved substantially higher bioavailability: 17.0% at 1 mg/kg, 24.3% at 3 mg/kg, and 12.3% at 10 mg/kg [3]. The study selected berberine sulfate specifically because it exhibits higher solubility than other berberine salts [4].

Pharmacokinetics Bioavailability assessment Preclinical formulation

Thermal Stability and Melting Point: Berberine Sulfate Hydrate vs. Berberine Hydrochloride

Berberine sulfate hydrate exhibits a melting point range of 200–210°C , which is substantially higher than the 145°C melting point reported for berberine hydrochloride [1]. This ~55–65°C difference in thermal behavior is attributable to the distinct crystal lattice energy associated with the sulfate counterion and hydration state. The higher melting point of the sulfate hydrate indicates greater thermal stability during storage and processing, and provides a differential parameter for identity confirmation and purity assessment via differential scanning calorimetry (DSC) or melting point determination [2].

Thermal analysis Stability indicating methods Quality control

Stability and Storage Requirements: Berberine Sulfate Hydrate vs. Berberine Hydrochloride in Formulated Products

Analytical testing data indicates that berberine hydrochloride is relatively stable as an isolated compound, but in finished products containing berberine combined with other ingredients, degradation pathways open up that differ from the pure substance [1]. Berberine sulfate hydrate is stable under acidic conditions but may degrade under prolonged exposure to high temperatures or alkaline conditions . The sulfate hydrate is hygroscopic and requires storage in an inert atmosphere at room temperature for bulk material . Lyophilized berberine sulfate is stable for 36 months when stored desiccated at -20°C; in solution, it should be stored at -20°C and used within 3 months to prevent loss of potency [2].

Formulation stability Degradation kinetics Shelf-life determination

Optimized Application Scenarios for Berberine Sulfate Hydrate Based on Quantified Comparative Evidence


Aqueous-Based Antifungal Formulation Development for Agricultural Applications

Berberine sulfate hydrate is the preferred salt form for developing aqueous-based antifungal formulations against Valsa ceratosperma (Japanese apple canker) due to its demonstrated EC50 of 0.5–1.0 µg/mL, which is equivalent to berberine chloride [1], combined with its >15-fold higher aqueous solubility (1:30 vs 1:500) [2]. This solubility advantage enables higher loading concentrations in sprayable or water-based delivery systems without requiring organic co-solvents. The sulfate salt's solubility advantage makes it especially suitable for veterinary and livestock applications where aqueous delivery is preferred [3].

Preclinical Pharmacokinetic Studies Requiring Validated Oral Bioavailability Baseline

Berberine sulfate hydrate provides a well-characterized oral bioavailability baseline of 0.26% at 10 mg/kg in Sprague-Dawley rats [1]. This validated value supports the design of preclinical studies evaluating formulation enhancements (e.g., absorption enhancers, nanoformulations) or alternative delivery routes. The sulfate salt was specifically selected for bioavailability studies because of its higher solubility compared to other berberine salts, making it the rational choice for reproducible pharmacokinetic investigations [2].

Quality Control and Identity Testing via Differential Thermal Analysis

The 55–65°C difference in melting point between berberine sulfate hydrate (200–210°C) and berberine hydrochloride (145°C) provides a definitive analytical discriminator for salt form identity verification [1]. This thermal signature supports quality control workflows employing differential scanning calorimetry (DSC) or melting point apparatus to confirm receipt of the correct salt form and to assess purity in incoming material inspection [2].

Mycotoxin Control Research with Differentiated Antifungal Profiles

For research programs investigating aflatoxin suppression in Aspergillus-contaminated matrices, berberine sulfate hydrate offers a distinct activity profile: MIC of 250 µg/mL against A. flavus and complete mycelial inhibition at 2000 µg/mL [1], with significant aflatoxin reduction at sub-MIC concentrations (P<0.05) [2]. The sulfate salt's higher aqueous solubility enables liquid-phase antifungal applications where the chloride salt's limited solubility (1:500) would restrict achievable concentrations [3]. Researchers may select berberine sulfate when formulation solubility outweighs the ~2-fold potency advantage of the chloride salt against A. flavus [4].

Technical Documentation Hub

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